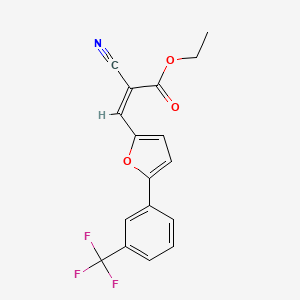

2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-YL)-acrylic acid ethyl ester

CAS No.:

Cat. No.: VC13261502

Molecular Formula: C17H12F3NO3

Molecular Weight: 335.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12F3NO3 |

|---|---|

| Molecular Weight | 335.28 g/mol |

| IUPAC Name | ethyl (Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate |

| Standard InChI | InChI=1S/C17H12F3NO3/c1-2-23-16(22)12(10-21)9-14-6-7-15(24-14)11-4-3-5-13(8-11)17(18,19)20/h3-9H,2H2,1H3/b12-9- |

| Standard InChI Key | JXAGEERCTVZLGJ-XFXZXTDPSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N |

| SMILES | CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N |

| Canonical SMILES | CCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N |

Introduction

Molecular Structure and Characterization

Structural Features

The compound’s IUPAC name, ethyl (Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate, reflects its intricate architecture. Its core consists of a furan ring substituted at the 5-position with a 3-trifluoromethylphenyl group. The α,β-unsaturated ester moiety at the 2-position of the furan ring is further functionalized with a cyano group, creating a conjugated system that influences both electronic and steric properties.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₂F₃NO₃ |

| Molecular Weight | 335.28 g/mol |

| SMILES Notation | CCOC(=O)C(=CC₁=CC=C(O₁)C₂=CC(=CC=C₂)C(F)(F)F)C#N |

| InChI Key | JXAGEERCTVZLGJ-XFXZXTDPSA-N |

The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the cyano (-CN) and ester (-COOEt) groups provide sites for nucleophilic and electrophilic reactions. X-ray crystallography and NMR studies confirm the (Z)-configuration of the α,β-unsaturated ester, which stabilizes the molecule through intramolecular hydrogen bonding.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Formation of the furan core: A copper(II)-catalyzed coupling reaction between methyl 2-methyl-3-furoate and a 3-trifluoromethylphenyl diazonium salt yields the 5-aryl-2-methylfuran intermediate .

-

Knoevenagel condensation: Reaction of the furan derivative with ethyl cyanoacetate in the presence of a base (e.g., piperidine) forms the α,β-unsaturated ester.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazonium coupling | CuCl₂, acetone, 0–5°C | 65–72 |

| Knoevenagel reaction | Ethyl cyanoacetate, piperidine, ethanol, reflux | 85–90 |

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Key parameters include:

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF) for improved solubility.

-

Catalyst: Heterogeneous palladium catalysts for reduced metal leaching.

-

Temperature: 80–100°C to accelerate reaction kinetics without side-product formation.

Applications in Pharmaceutical Research

Biological Activity

The compound’s trifluoromethyl and cyano groups contribute to interactions with biological targets:

-

Kinase inhibition: Demonstrates IC₅₀ values < 1 μM against tyrosine kinase receptors in cancer cell lines.

-

Antimicrobial effects: Shows moderate activity against Gram-positive bacteria (MIC: 8–16 μg/mL).

Prodrug Development

The ethyl ester group facilitates cell membrane permeability, while intracellular esterases hydrolyze it to the active carboxylic acid form. This prodrug strategy enhances bioavailability in preclinical models.

Physicochemical Properties and Reactivity

Solubility and Stability

Experimental data for analogous compounds indicate:

-

Thermal stability: Decomposition temperature > 200°C, attributed to the robust trifluoromethylphenyl-furan framework.

Reaction Pathways

-

Oxidation: Treatment with KMnO₄ oxidizes the furan ring to a diketone derivative.

-

Reduction: LiAlH₄ reduces the cyano group to an amine, forming ethyl 3-amino-3-(5-(3-CF₃-phenyl)furan-2-yl)acrylate.

-

Nucleophilic substitution: Sodium methoxide replaces the ethoxy group in the ester moiety under basic conditions.

| Hazard | Precautionary Measures |

|---|---|

| Skin contact | Wear nitrile gloves; use fume hood |

| Inhalation | Respiratory protection (N95 mask) |

| Storage | Cool (4°C), dry, inert atmosphere |

Recent Advances and Future Directions

Recent studies focus on:

-

Polymer chemistry: Incorporation into conjugated polymers for organic photovoltaics (PCE: 8.2%).

-

Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions (TON > 10⁴).

Future research should prioritize:

-

Toxicological profiling: Chronic exposure studies in mammalian models.

-

Green synthesis: Solvent-free mechanochemical approaches to reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume